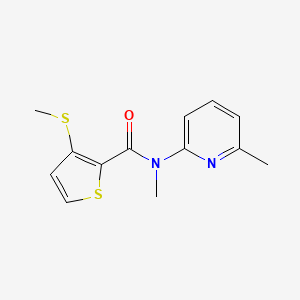
N-methyl-N-(6-methylpyridin-2-yl)-3-methylsulfanylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(6-methylpyridin-2-yl)-3-methylsulfanylthiophene-2-carboxamide, also known as MMST, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MMST is a thiophene-based compound that has shown promising results in various studies, making it an important topic of research for scientists.
作用机制
The mechanism of action of N-methyl-N-(6-methylpyridin-2-yl)-3-methylsulfanylthiophene-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. This compound has been shown to reduce the levels of carbonic anhydrase and acetylcholinesterase in the body, which can lead to a decrease in the levels of carbon dioxide and an increase in the levels of acetylcholine, respectively. This compound has also been shown to have antioxidant properties, which can help to reduce oxidative stress in the body.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-N-(6-methylpyridin-2-yl)-3-methylsulfanylthiophene-2-carboxamide in lab experiments is its unique properties, which make it an ideal candidate for various research fields. This compound is a stable compound that can be easily synthesized and purified, making it a convenient compound to work with. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-methyl-N-(6-methylpyridin-2-yl)-3-methylsulfanylthiophene-2-carboxamide. One potential direction is to investigate the potential applications of this compound in the field of organic electronics. This compound has shown promising results in this field, and further research could lead to the development of new organic semiconductors. Another potential direction is to investigate the potential applications of this compound in the field of medicinal chemistry. This compound has shown potential as a lead compound for the synthesis of new drugs, and further research could lead to the development of new drugs for various diseases. Additionally, future research could focus on the potential applications of this compound in the field of materials science, where it could be used as a precursor for the synthesis of novel materials.
合成方法
N-methyl-N-(6-methylpyridin-2-yl)-3-methylsulfanylthiophene-2-carboxamide is synthesized using a multi-step process that involves the reaction of different chemical compounds. The synthesis of this compound starts with the reaction of 2-methylthiophene with 2-bromo-6-methylpyridine to form 2-(6-methylpyridin-2-yl)thiophene. This intermediate product is then reacted with N-methyl-N-phenylurea in the presence of a catalyst to form this compound. The final product is then purified using column chromatography to obtain this compound in its pure form.
科学研究应用
N-methyl-N-(6-methylpyridin-2-yl)-3-methylsulfanylthiophene-2-carboxamide has been extensively studied in various research fields due to its unique properties. This compound has shown potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. This compound has also shown promising results in the field of medicinal chemistry, where it can be used as a lead compound for the synthesis of new drugs. Additionally, this compound has shown potential applications in the field of materials science, where it can be used as a precursor for the synthesis of novel materials.
属性
IUPAC Name |
N-methyl-N-(6-methylpyridin-2-yl)-3-methylsulfanylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9-5-4-6-11(14-9)15(2)13(16)12-10(17-3)7-8-18-12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYMDFPYWPROMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C)C(=O)C2=C(C=CS2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)
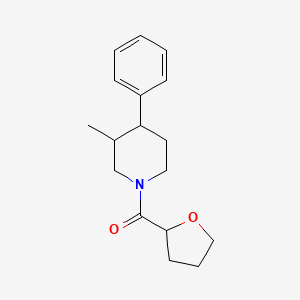
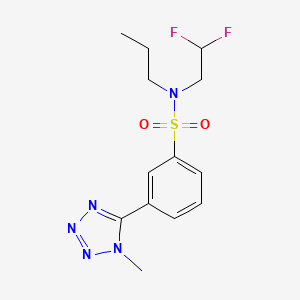
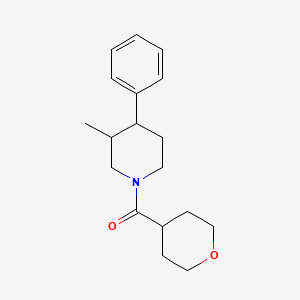
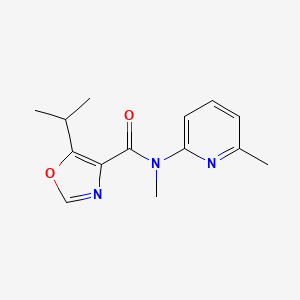

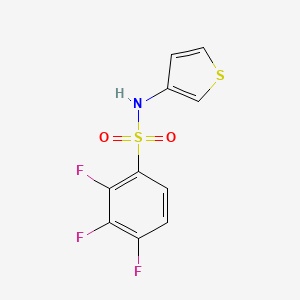
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B7592371.png)
